molecular formula C15H21N3O4S B7688258 N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

Cat. No. B7688258
M. Wt: 339.4 g/mol
InChI Key: UKBHCRPIMXEZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as BEMOSA, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEMOSA is a derivative of sulfonamide, which is an important class of compounds that possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many cancer cells and is involved in the regulation of pH, which is essential for cancer cell survival. Inhibition of CA IX by N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide leads to a decrease in pH, causing the cancer cells to undergo apoptosis.
Biochemical and Physiological Effects:
N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a transcription factor involved in the regulation of cellular response to hypoxia. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, a process that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards CA IX. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in the treatment of other types of cancer and inflammatory diseases. Finally, the development of novel drug delivery systems can improve the bioavailability and pharmacokinetics of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties, specifically in the treatment of breast cancer. N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is programmed cell death. Additionally, N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-butyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-6-9-16-23(19,20)11-7-8-13(21-3)12(10-11)15-17-14(5-2)22-18-15/h7-8,10,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBHCRPIMXEZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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